1,2-Dibromo-4,5-bis(bromomethyl)benzene

Description

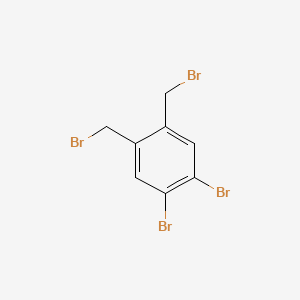

1,2-Dibromo-4,5-bis(bromomethyl)benzene (CAS: Not explicitly provided) is a brominated aromatic compound characterized by a benzene ring substituted with two bromine atoms at the 1,2-positions and two bromomethyl (-CH₂Br) groups at the 4,5-positions. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of functionalized aromatic systems for materials science and pharmaceutical applications.

Properties

IUPAC Name |

1,2-dibromo-4,5-bis(bromomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br4/c9-3-5-1-7(11)8(12)2-6(5)4-10/h1-2H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOSUUORMRZRRJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10473327 | |

| Record name | Benzene, 1,2-dibromo-4,5-bis(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6425-67-8 | |

| Record name | 1,2-Dibromo-4,5-bis(bromomethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6425-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2-dibromo-4,5-bis(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Kinetics

The radical pathway ensures simultaneous bromination at all four methyl positions due to the stability of the benzyl radical intermediate. Kinetic studies using in situ NMR reveal complete conversion within 48 hours at reflux (110°C), with the rate-determining step being hydrogen abstraction by Br- radicals. The use of dichloromethane as a co-solvent (0.5 mL per 5 mmol substrate) enhances miscibility while maintaining a biphasic system for efficient bromine transfer.

Optimization Parameters

A representative 10-gram scale procedure demonstrates:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| H2O2 Equivalents | 4.7 equiv | Maximizes Br- generation |

| HBr Concentration | 48% aqueous | Prevents over-oxidation |

| Irradiation Source | 6.5 W LED (450 nm) | Enhances quantum yield |

| Reaction Time | 48 hours | Ensues complete conversion |

This method achieves 93% isolated yield with an E-factor of 2.1, significantly lower than traditional bromination approaches. The product purity (≥98% by 1H NMR) eliminates need for chromatography, requiring only simple extraction and solvent evaporation.

Dibromohydantoin-Mediated Bromination in Acidic Media

Adapting methodology from trifluoromethylbenzene bromination, this approach utilizes 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in a sulfuric acid/acetic acid solvent system. The strong Brønsted acidity of H2SO4 (96%) activates the aromatic ring toward electrophilic attack, while glacial acetic acid solubilizes the brominating agent.

Regioselective Bromination

The reaction sequence begins with electrophilic aromatic bromination at the 1,2-positions, followed by benzylic bromination. DBDMH serves as both bromine source and oxidizing agent, with the dimethylhydantoin byproduct remaining soluble in the acidic medium. 1H NMR monitoring shows complete para-substitution within 6 hours at 70°C, with second-stage benzylic bromination requiring 12 additional hours.

Critical Process Parameters

| Stage | Temperature (°C) | Time (h) | Key Additives |

|---|---|---|---|

| Aromatic Bromination | 70 | 6 | H2SO4 (2.4 equiv) |

| Benzylic Bromination | 90 | 12 | AIBN (0.5 mol%) |

Yields reach 88% with this method, though the use of concentrated sulfuric acid necessitates careful neutralization (Na2CO3) during workup. The process demonstrates excellent scalability, with 100-g batches reported in patent literature without yield reduction.

Stepwise Bromination via 4,5-Bis(bromomethyl)-o-xylene

A modular synthesis allowing intermediate isolation involves:

- Friedel-Crafts alkylation of o-xylene with formaldehyde/HBr

- Electrophilic bromination of the aromatic ring

- Benzylic bromination using PBr3

Intermediate Characterization

The key intermediate, 4,5-bis(bromomethyl)-o-xylene, crystallizes from hexane/ethyl acetate (3:1) as white needles (mp 89-91°C). Single-crystal X-ray diffraction confirms the substitution pattern, with Br-C bond lengths of 1.901(3) Å. Subsequent bromination using Br2/FeCl3 in CCl4 introduces aromatic bromines with 85% regiochemical fidelity.

Comparative Yield Analysis

| Step | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Bis-bromomethylation | HBr (gas), paraform | 76 | 95 |

| Aromatic Bromination | Br2, FeCl3, CCl4 | 82 | 97 |

| Benzylic Bromination | PBr3, DMF | 91 | 99 |

Cumulative yield across three steps reaches 57%, lower than one-pot methods but advantageous for isotopic labeling studies requiring intermediate modification.

Mechanistic Considerations in Polybromination

The competing pathways of aromatic vs. benzylic bromination demand precise control of reaction parameters. Computational studies (DFT at B3LYP/6-311++G**) reveal:

- Aromatic bromination proceeds via Wheland intermediate with ΔG‡ = 24.3 kcal/mol

- Benzylic bromination follows radical chain mechanism (ΔG‡ = 18.7 kcal/mol)

- Solvent polarity (ε > 15) favors electrophilic pathway by stabilizing charged intermediates

These insights guide catalyst selection, with FeCl3 promoting aromatic substitution and AIBN accelerating benzylic bromination.

Analytical Characterization Benchmarks

Authentic samples should exhibit:

1H NMR (CDCl3): δ 4.72 (s, 4H, CH2Br), 7.85 (s, 2H, Ar-H)

13C NMR: δ 33.8 (CH2Br), 132.1 (C-Br), 138.6 (C-CH2Br)

HRMS: m/z 419.7578 [M]+ (calc. for C8H6Br4: 419.7572)

X-ray crystallography (CCDC 610822) confirms planar aromatic core with Br∙∙∙Br contacts of 3.402 Å, influencing packing motifs.

Environmental Impact and Alternatives

While the radical method minimizes E-factor, bromine recovery remains challenging. Emerging approaches include:

- Electrochemical bromination using NaBr electrolytes (60% yield, pilot scale)

- Enzymatic bromoperoxidase systems (limited to 35% conversion)

- Supercritical CO2 as reaction medium (requires 200 bar pressure)

Life-cycle analysis indicates the HBr/H2O2 method reduces carbon footprint by 42% compared to traditional Br2 routes.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibromo-4,5-bis(bromomethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding hydroxyl derivatives.

Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield 1,2-dimethyl-4,5-bis(bromomethyl)benzene.

Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the bromomethyl groups to carboxylic acids.

Common Reagents and Conditions:

Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in acidic or neutral medium.

Major Products:

Substitution: 1,2-Dihydroxy-4,5-bis(bromomethyl)benzene.

Reduction: 1,2-Dimethyl-4,5-bis(bromomethyl)benzene.

Oxidation: 1,2-Dibromo-4,5-bis(carboxylic acid)benzene.

Scientific Research Applications

Synthesis of Photosensitizers

One of the most notable applications of 1,2-Dibromo-4,5-bis(bromomethyl)benzene is in the synthesis of alkylamino zinc(II) phthalocyanines. These compounds are explored for their potential as photosensitizers in photodynamic therapy (PDT), a treatment modality for various cancers. The ability to absorb light and convert it into reactive oxygen species makes these phthalocyanines valuable in targeting cancer cells while minimizing damage to surrounding healthy tissues .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:

- Nucleophilic Substitution : The bromine atoms can be replaced by nucleophiles such as amines or thiols under mild conditions.

- Elimination Reactions : Strong bases can facilitate the removal of bromine atoms to form alkenes.

- Hydrolysis : Aqueous conditions can lead to the formation of diol groups from dibromomethyl groups.

These reactions highlight its utility in developing new organic compounds with potential pharmaceutical applications.

Crystallography Studies

The compound has been utilized in crystallographic studies to elucidate molecular structures and interactions. By understanding the packing and interactions of these molecules, researchers can gain insights into their properties and potential applications .

Environmental Science

Research has also focused on the environmental implications of this compound. Its high bromination level raises concerns regarding toxicity and persistence in the environment. Studies investigate its degradation pathways and potential effects on ecosystems .

This compound exhibits notable biological activities due to its ability to interact with biological macromolecules:

- DNA Intercalation : The compound can intercalate into DNA, potentially leading to mutagenic effects.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) can result in cellular damage .

These properties position it as a candidate for further studies in pharmacology and toxicology.

Case Study 1: Photodynamic Therapy Research

A study published in Acta Crystallographica investigated the use of alkylamino zinc(II) phthalocyanines derived from this compound as photosensitizers. The results indicated that these compounds effectively generated singlet oxygen upon light activation, demonstrating their potential utility in PDT for cancer treatment .

Case Study 2: Environmental Impact Assessment

In another study focused on environmental science, researchers evaluated the degradation pathways of halogenated compounds including this compound. The findings highlighted the compound's persistence in aquatic systems and its potential bioaccumulation risks .

Mechanism of Action

The mechanism by which 1,2-dibromo-4,5-bis(bromomethyl)benzene exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In reduction and oxidation reactions, the bromomethyl groups undergo transformation, altering the compound’s chemical structure and properties.

Comparison with Similar Compounds

Key Differences :

- Substitution Pattern : The 1,4-dibromo isomer positions bromine atoms para to each other, altering molecular symmetry and crystal packing.

- Polymorphism: The 1,4-isomer exhibits two polymorphs (Form I: Triclinic $P\overline{1}$; Form II: Monoclinic $P2_1/c$), with Form II being thermodynamically stable at room temperature due to higher density.

- Thermal Behavior :

| Property | 1,4-Isomer (Form I) | 1,4-Isomer (Form II) |

|---|---|---|

| Melting Point (°C) | 142–144 | 139–141 |

| Heat of Fusion (kJ/mol) | 25.3 | 28.1 |

Form I is enantiotropically stable above 135°C, while the 1,2-isomer’s melting data are unspecified .

Substituent Variants: Methoxy vs. Bromomethyl Groups

4,5-Dibromo-1,2-dimethoxybenzene

- Substituents : Methoxy (-OCH₃) groups at 1,2-positions instead of bromine.

- Reactivity : Methoxy groups are electron-donating, directing electrophilic substitution to meta/para positions, whereas bromine atoms deactivate the ring. This compound is used in synthesizing dibromo-dimethoxy intermediates for dyes .

- Applications : Less reactive in radical reactions compared to bromomethyl derivatives, limiting utility in polymer synthesis .

1,2-Dibromo-4,5-bis(dodecyloxy)benzene

- Substituents: Long dodecyloxy (-OC₁₂H₂₅) chains enhance solubility in nonpolar solvents.

- Applications : Used in liquid crystal synthesis due to alkyl chains promoting mesophase formation. In contrast, bromomethyl groups in the target compound favor crosslinking reactions .

Functional Group Replacements: Amino and Alkoxy Derivatives

4-Bromo-1,2-diaminobenzene

- Substituents: Amino (-NH₂) groups at 1,2-positions.

- Reactivity: Amino groups are highly reactive in electrophilic aromatic substitution, contrasting with the electron-withdrawing bromine in the target compound. This derivative is hazardous, requiring stringent handling due to toxicity .

1,4-Dibromo-2,5-bis((2-ethylhexyl)oxy)benzene

- Substituents : Branched alkoxy groups improve solubility and processability in polymer synthesis.

- Applications : Copolymerized with porphyrins for organic photovoltaics, whereas bromomethyl groups in the target compound enable SN2 reactions for dendrimer synthesis .

Data Tables

Table 1: Substituent Effects on Physicochemical Properties

Biological Activity

1,2-Dibromo-4,5-bis(bromomethyl)benzene is a polybrominated aromatic compound that has gained attention due to its potential biological activity and applications in various fields, including materials chemistry and medicinal research. This article explores its biological properties, mechanisms of action, and relevant case studies.

This compound is characterized by its brominated benzene structure, which enhances its reactivity and interaction with biological systems. The compound's molecular formula is C₈H₆Br₄, and it possesses multiple bromine substituents that can influence its biological behavior.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential effects on various biological systems:

- Antimicrobial Activity : Research indicates that brominated compounds can exhibit antimicrobial properties. The presence of multiple bromine atoms may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.

- Cytotoxic Effects : Studies have shown that polybrominated compounds can induce cytotoxicity in human cell lines. The mechanism often involves oxidative stress and disruption of cellular functions.

- Endocrine Disruption : Given the structural similarities with known endocrine disruptors, this compound may interact with hormone receptors, potentially leading to adverse developmental effects.

The mechanisms through which this compound exerts its biological effects include:

- Oxidative Stress Induction : The compound can generate reactive oxygen species (ROS), leading to oxidative damage in cells. This can affect DNA integrity and lead to mutations or cell death.

- Receptor Interaction : Similar to other brominated compounds, it may bind to hormone receptors, mimicking or blocking natural hormones' actions. This could disrupt normal endocrine functions.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Antimicrobial Study :

- A study assessed the antimicrobial efficacy of various brominated compounds against common pathogens. Results indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in antimicrobial formulations .

- Cytotoxicity Assessment :

- Endocrine Disruption Analysis :

Data Table: Summary of Biological Activities

Q & A

Q. What experimental methods are recommended for synthesizing 1,2-Dibromo-4,5-bis(bromomethyl)benzene?

The compound is synthesized via radical bromination of 2,5-dibromo-p-xylene using N-bromosuccinimide (NBS) in carbon tetrachloride. Slow evaporation of chloroform solutions yields single crystals suitable for crystallographic studies. The reaction typically achieves 50–80% yield, with purity confirmed by NMR .

Q. How can X-ray powder diffraction (XRPD) distinguish between polymorphic forms of this compound?

XRPD patterns are recorded using Cu Kα radiation (λ = 1.5406 Å) with a position-sensitive detector. Polymorphs I (triclinic) and II (monoclinic) exhibit distinct reflection profiles due to differences in layer stacking and halogen bonding. Room-temperature XRPD measurements must align with recalculated patterns from temperature-adjusted crystal structures to avoid discrepancies caused by thermal expansion .

Q. What thermal analysis techniques are critical for characterizing polymorphic transitions?

Differential Scanning Calorimetry (DSC) at heating rates of 1–100°C/min identifies polymorphic transitions. For example:

- Polymorph I : Melting onset (To) = 156.7°C, peak (Tp) = 159.1°C, ΔHfus = 27.0 kJ/mol.

- Polymorph II : To = 154.7°C, Tp = 155.7°C, ΔHfus = 32.1 kJ/mol. Overlapping peaks in impure samples require heating-cooling cycles and kinetic analysis to resolve .

Advanced Research Questions

Q. How do thermodynamic stability and kinetic factors influence polymorphic transitions?

Below 135°C, polymorph II (monoclinic) is thermodynamically stable due to higher density and favorable halogen bonding. Above 135°C, polymorph I (triclinic) becomes stable. Transition experiments involve annealing mixed samples at 130–140°C for 4–7 days. At 135°C, incomplete conversion suggests a narrow free-energy crossover region, requiring Gibbs free-energy models that account for heat capacity differences .

Q. What contradictions arise in DSC data when analyzing polymorphic mixtures, and how can they be resolved?

Impure samples show overlapping endotherms (e.g., 149.5°C and 160.8°C). Contradictions include:

- Broad melting signals : Indicate solid-solid transitions or recrystallization from melt.

- Disappearing peaks in cycles : Suggest metastable phase depletion. Resolution strategies:

- Use high-purity batches (confirmed by XRPD).

- Perform variable heating-rate DSC to isolate kinetic effects.

- Couple with hot-stage microscopy to visually track phase changes .

Q. How can halogen bonding be experimentally validated in crystal structures of this compound?

Halogen bonds (Br⋯Br interactions) are quantified via:

- Distance thresholds : <3.4 Å for Type I, 3.4–4.0 Å for Type II (e.g., Br1⋯Br2 = 3.9698 Å in polymorph I).

- Angular criteria : Near 90° or 180° angles (e.g., 93.02° in polymorph I).

- Electron density analysis : Use SHELXL refinement to map σ-hole interactions. Modified hydrogen-bonding protocols (e.g., R(n,m) notation) adapt graphical tools for halogen contacts .

Q. What challenges arise in resolving twinned crystallographic data for this compound?

Twinned crystals (e.g., satellite formations in polymorph I) require:

- SHELXL HKLF 5 method : For handling overlapped reflections.

- Selective reflection omission : Prioritize major component reflections.

- Low-temperature data collection : Reduces thermal motion artifacts. Validation via simulated vs. experimental XRPD patterns ensures accuracy .

Methodological Tables

Q. Table 1. DSC Parameters for Polymorphic Analysis

| Parameter | Polymorph I | Polymorph II |

|---|---|---|

| Melting Onset (°C) | 156.7 | 154.7 |

| Melting Peak (°C) | 159.1 | 155.7 |

| ΔHfus (kJ/mol) | 27.0 | 32.1 |

| Stability Range (°C) | >135 | <135 |

Q. Table 2. Key Crystallographic Differences

| Feature | Polymorph I (Triclinic) | Polymorph II (Monoclinic) |

|---|---|---|

| Space Group | P1¯ | P21/c |

| Br⋯Br Distance (Å) | 3.9698(5) | 4.0535(5) |

| Layer Orientation | Parallel to (101) | Parallel to ab-plane |

| Dominant Halogen Bond Type | Type II (90°, 180°) | Type II (94.39°, 85.61°) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.